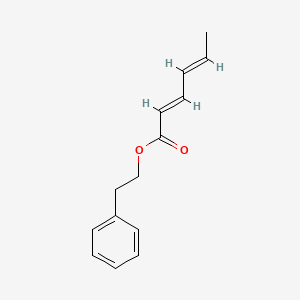
Phenethyl hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethyl hexa-2,4-dienoate, also known as 2-phenylethyl hexa-2,4-dienoate, is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . It is an ester formed from the reaction between phenethyl alcohol and hexa-2,4-dienoic acid. This compound is characterized by its conjugated diene system, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl hexa-2,4-dienoate can be synthesized through the esterification of phenethyl alcohol with hexa-2,4-dienoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of homogeneous catalysts, such as ruthenium complexes, can enhance the selectivity and efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Phenethyl hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The conjugated diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Selective hydrogenation of the diene system can yield saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Phenethyl hexa-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of conjugated dienes and esterification reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmacologically active compounds.
Industry: It is used in the fragrance industry due to its pleasant aroma and as an intermediate in the synthesis of other fine chemicals
Mechanism of Action
The mechanism of action of phenethyl hexa-2,4-dienoate involves its interaction with molecular targets through its conjugated diene system and ester functional group. The conjugated diene system can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis to release phenethyl alcohol and hexa-2,4-dienoic acid. These interactions can modulate various biochemical pathways, depending on the specific application .
Comparison with Similar Compounds
Phenethyl hexa-2,4-dienoate can be compared with other similar compounds such as:
Phenethyl acetate: Similar ester structure but lacks the conjugated diene system.
Hexa-2,4-dienoic acid: The acid precursor of this compound, which lacks the ester linkage.
Phenethyl alcohol: The alcohol precursor, which lacks the ester and diene functionalities.
Uniqueness
This compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1003863-62-4 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-phenylethyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C14H16O2/c1-2-3-5-10-14(15)16-12-11-13-8-6-4-7-9-13/h2-10H,11-12H2,1H3/b3-2+,10-5+ |
InChI Key |
PPZYQYDDSJRELL-XPQLPGEHSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)OCCC1=CC=CC=C1 |
Canonical SMILES |
CC=CC=CC(=O)OCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


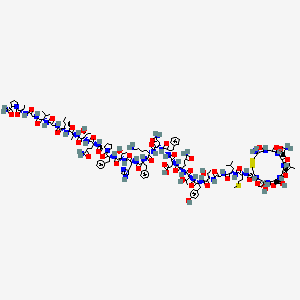


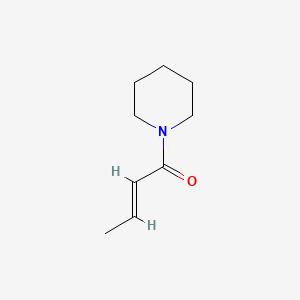
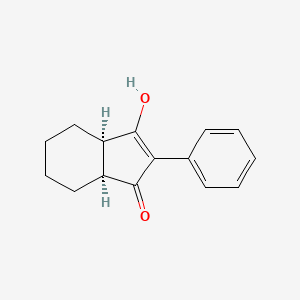
![Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13831800.png)
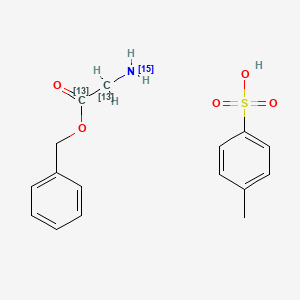
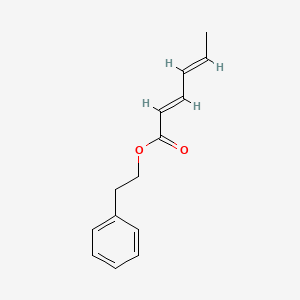
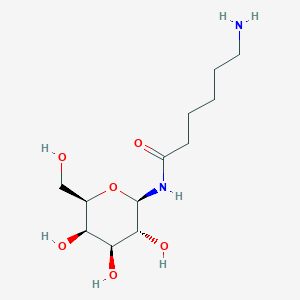
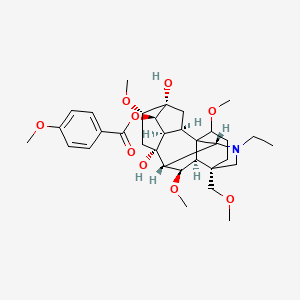
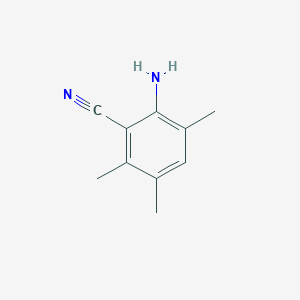
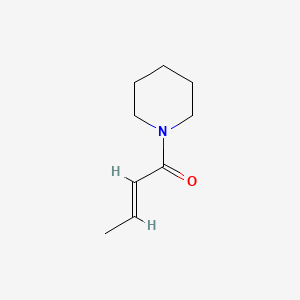
![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
